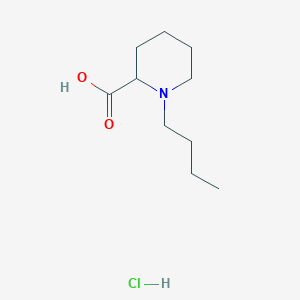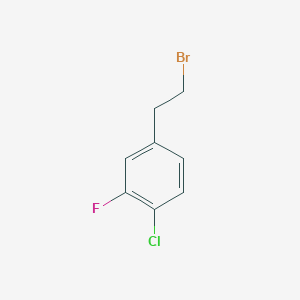
4-(2-Bromoethyl)-1-chloro-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-1-chloro-2-fluorobenzene is a halogenated aromatic compound that contains bromine, chlorine, and fluorine substituents. This compound is structurally related to various other halogenated benzenes that have been studied for their potential use in organic synthesis and as intermediates in the preparation of more complex molecules.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions starting from simpler aromatic compounds. For instance, the improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, a related compound, was achieved using p-xylene as the starting material through a sequence of nitration, reduction, diazotization, and bromination . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination . These methods highlight the importance of halogenation reactions and the use of diazonium salts in the synthesis of halogenated benzene derivatives.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is characterized by the presence of halogen atoms attached to the benzene ring, which can significantly influence the geometry and electronic properties of the molecule. For example, the title compound, 3-Bromo-9-(4-chloro-benzyl)-9H-carbazole, shows that the carbazole ring system is essentially planar and forms a dihedral angle with the attached benzene ring . This suggests that in this compound, the presence of halogen atoms could also affect the planarity and overall geometry of the molecule.
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, primarily due to the reactivity of the halogen substituents. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar halogen substitution, serves as a multireactive building block for the synthesis of various heterocyclic compounds . This indicates that this compound could also be used in the synthesis of heterocyclic structures or as a precursor in cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the halogen substituents. These properties include melting and boiling points, solubility, density, and reactivity. For example, the synthesis of 2,4-dichloro fluorobenzene, a compound with two chlorine atoms and one fluorine atom on the benzene ring, is an intermediate for pharmaceuticals and demonstrates the importance of halogenated benzenes in drug synthesis . The specific physical and chemical properties of this compound would need to be determined experimentally, but it can be inferred that they would be similar to those of related compounds.
科学的研究の応用
Halocarbon Interactions : A study by (Robertson et al., 2018) investigated haloethylbenzenes, including 2-bromoethylbenzene, as hydrogen bond acceptors. They found that halocarbons like 2-bromoethylbenzene, though weak H-bond acceptors, can facilitate complimentary secondary interactions within the host molecule.
Vibrational Spectroscopy : (Kwon, Kim, & Kim, 2002) explored the vibrational spectra of halobenzene cations, including chloro- and bromobenzene. Their research is crucial for understanding the electronic states and ionization energies of these compounds.
Structural Determinants in Halobenzenes : The research by (Pigge, Vangala, & Swenson, 2006) focused on the structural importance of halogen bonding in 4-halotriaroylbenzenes, which is relevant for understanding the structural behavior of similar compounds like 4-(2-Bromoethyl)-1-chloro-2-fluorobenzene.
Fluorination Studies : (Fedorov et al., 2015) conducted studies on the fluorination of aromatic compounds, including halobenzenes. This research is relevant for understanding the chemical reactions and product yield involving fluorinated compounds.
Electrochemical Fluorination : The study by (Horio et al., 1996) examined the electrochemical fluorination of halobenzenes, which is crucial for understanding the formation mechanism and reaction processes of such compounds.
Photoreactions with Cyclopentene : Research by (Bryce-smith, Dadson, & Gilbert, 1980) explored the photoreactions of halogenobenzenes with cyclopentene, providing insights into the reaction types and products formed.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-bromoethyl)-1-chloro-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCCBFYLUCFKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2550893.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2550895.png)
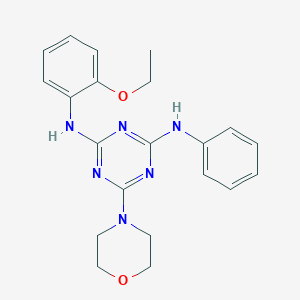
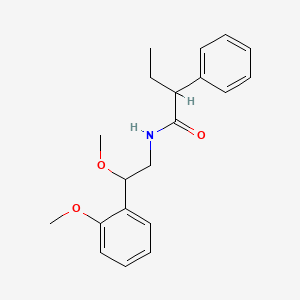
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)
![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)
![Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2550902.png)
![4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2550908.png)
![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)

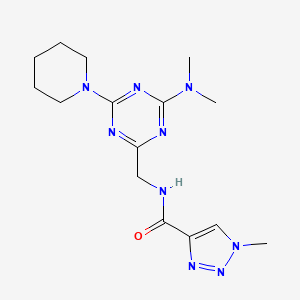
![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)
![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)
